molecular formula C32H40N2O6S B11218349 N,N-diethyl-4-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

N,N-diethyl-4-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

Cat. No.: B11218349
M. Wt: 580.7 g/mol
InChI Key: HTSUBGBAEJHCRQ-UHFFFAOYSA-N
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Description

4-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenoxy, and sulfonamide. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves several steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the tetrahydroisoquinoline core, which is then further functionalized through various chemical reactions to introduce the methoxy, phenoxy, and sulfonamide groups. Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions are common, especially for modifying the phenoxy and sulfonamide groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-N,N-DIETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

  • 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID
  • 6,7-DIMETHOXY-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DICARBOXYLIC ACID These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of 4-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-N,N-DIETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H40N2O6S

Molecular Weight

580.7 g/mol

IUPAC Name

4-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C32H40N2O6S/c1-7-33(8-2)41(36,37)27-15-11-24(12-16-27)32(35)34-18-17-25-19-30(38-5)31(39-6)20-28(25)29(34)21-40-26-13-9-23(10-14-26)22(3)4/h9-16,19-20,22,29H,7-8,17-18,21H2,1-6H3

InChI Key

HTSUBGBAEJHCRQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(C)C)OC)OC

Origin of Product

United States

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